molecular formula C25H28BrNO5 B388832 diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate CAS No. 317342-27-1

diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate

Cat. No.: B388832
CAS No.: 317342-27-1
M. Wt: 502.4g/mol
InChI Key: HWJSXQRKMJTQQU-UHFFFAOYSA-N
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Description

Diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate is a complex organic compound with the molecular formula C25H28BrNO5. This compound is notable for its intricate structure, which includes an aniline group, a bromophenyl group, and a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate typically involves multiple steps:

    Formation of the Cyclohexene Ring: The initial step often involves the formation of the cyclohexene ring through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl ring is treated with bromine in the presence of a catalyst.

    Attachment of the Aniline Group: The aniline group is attached through a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.

    Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and aniline groups, leading to the formation of quinones and nitroso derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromophenyl and aniline groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted aniline and phenyl derivatives.

Scientific Research Applications

Diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate is utilized in several research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound can intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-anilino-2-phenyl-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate
  • Diethyl 4-anilino-2-(4-chlorophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate
  • Diethyl 4-anilino-2-(4-fluorophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate

Uniqueness

Diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methyl-3-cyclohexene-1,3-dicarboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or interaction profiles are required.

Properties

CAS No.

317342-27-1

Molecular Formula

C25H28BrNO5

Molecular Weight

502.4g/mol

IUPAC Name

diethyl 4-anilino-2-(4-bromophenyl)-6-hydroxy-6-methylcyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C25H28BrNO5/c1-4-31-23(28)21-19(27-18-9-7-6-8-10-18)15-25(3,30)22(24(29)32-5-2)20(21)16-11-13-17(26)14-12-16/h6-14,20,22,27,30H,4-5,15H2,1-3H3

InChI Key

HWJSXQRKMJTQQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)OCC)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC(=O)C1C(C(=C(CC1(C)O)NC2=CC=CC=C2)C(=O)OCC)C3=CC=C(C=C3)Br

Origin of Product

United States

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